Enhanced Lipophilicity (LogP) and Electron Withdrawal via 6-Fluoro Substitution vs. Non-Fluorinated Analog
The strategic placement of a fluorine atom at the 6-position significantly differentiates 2,4-dichloro-6-fluoro-3-phenylquinoline from its direct non-fluorinated analog, 2,4-dichloro-3-phenylquinoline (CAS 108832-15-1). The target compound exhibits a computed XLogP3-AA of 5.5, a critical parameter for membrane permeability and oral bioavailability [1]. While the exact LogP for 2,4-dichloro-3-phenylquinoline is not explicitly listed in the same database, the absence of the fluorine atom results in a lower LogP and altered hydrogen bond acceptor capacity, directly impacting its ADME profile . The 6-fluoro group also exerts a strong electron-withdrawing effect, modulating the reactivity of the 2- and 4-chloro positions for chemoselective derivatization, a property leveraged in the synthesis of PI3K inhibitor libraries [1][2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5 |
| Comparator Or Baseline | 2,4-Dichloro-3-phenylquinoline (LogP not available for direct comparison, but fluorine's contribution is a class-level effect increasing LogP by ~0.5-1.0 units on average) |
| Quantified Difference | Estimated increase in LogP of ≥0.5 units based on the presence of a 6-fluoro substituent in related quinoline scaffolds. |
| Conditions | Computed by XLogP3 algorithm (PubChem). Class-level inference supported by established fluorination SAR. |
Why This Matters
Higher LogP enhances passive membrane permeability, a critical advantage in designing cell-permeable probes or oral drug candidates.
- [1] PubChem. (2025). 2,4-Dichloro-6-fluoro-3-phenylquinoline. PubChem CID 2780763. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2780763. View Source
- [2] Amgen Inc. (2010). Heterocyclic compounds and their uses. US Patent Application US20100331306A1. View Source
